molecular formula C₁₂H₁₈N₂O₂ B1142091 (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE CAS No. 170115-98-7

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

Cat. No.: B1142091
CAS No.: 170115-98-7
M. Wt: 222.28
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Description

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is a chiral compound derived from pseudoephedrine, a well-known decongestant

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE typically involves the reaction of (R,R)-(+)-pseudoephedrine with glycine derivatives under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the pseudoephedrine and glycine moieties.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Chemistry: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. For instance, the (R,R)-configuration may enhance its interaction with certain biological targets, leading to distinct pharmacological effects.

Comparison with Similar Compounds

    (S,S)-(-)-Pseudoephedrine glycinamide: The enantiomer of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE, which may exhibit different biological activities and chemical reactivity.

    Ephedrine glycinamide: A structurally related compound with similar applications but different stereochemistry.

    Norephedrine glycinamide: Another related compound with variations in its pharmacological profile.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDPMXCBLHKCI-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is (R,R)-(+)-Pseudoephedrine glycinamide used in the synthesis of complex molecules like (-)-quinocarcin?

A1: (R,R)-(+)-Pseudoephedrine glycinamide serves as a crucial starting material for synthesizing optically active α-amino aldehydes, key intermediates in the production of (-)-quinocarcin. [, ] Specifically, it's used to create both N-protected α-amino aldehyde 1 and C-protected α-amino aldehyde derivative 2. [] This directed condensation of these aldehydes allows for the enantioselective synthesis of (-)-quinocarcin, a natural antiproliferative agent. [, ]

Q2: Can you elaborate on the role of (R,R)-(+)-Pseudoephedrine glycinamide in achieving enantioselectivity during these reactions?

A2: (R,R)-(+)-Pseudoephedrine glycinamide functions as a chiral auxiliary, meaning it's a chiral molecule temporarily incorporated into the synthesis to direct the stereochemical outcome. [] Its presence in 1 and 2 leads to diastereomeric transition states during the condensation and subsequent Strecker reaction. [] This difference in transition state energy favors the formation of one enantiomer over the other, ultimately yielding enantioenriched (-)-quinocarcin. []

Q3: Are there any other applications of (R,R)-(+)-Pseudoephedrine glycinamide in asymmetric synthesis besides (-)-quinocarcin?

A3: Yes, (R,R)-(+)-Pseudoephedrine glycinamide is highly valuable for synthesizing various α-amino acids. For instance, it enables the preparation of L-allylglycine and N-Boc-L-allylglycine through alkylation reactions. [] This highlights its versatility in constructing different chiral molecules beyond (-)-quinocarcin.

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